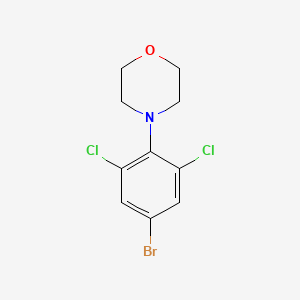

![molecular formula C13H16BrCl2N3 B11795780 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

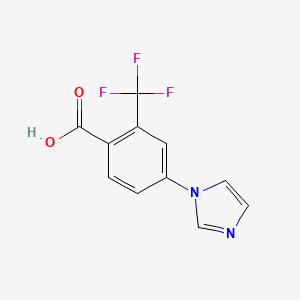

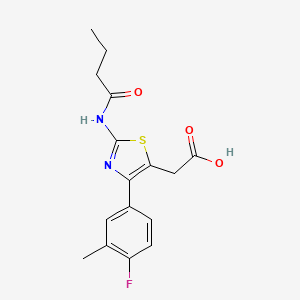

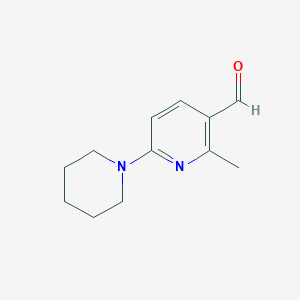

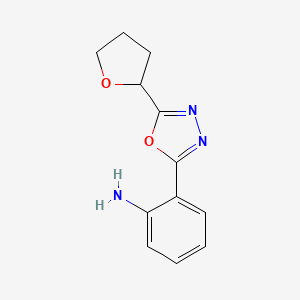

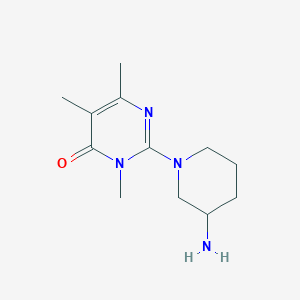

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, a pyrrolidinyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(4-Bromphenyl)-2-[(2S)-Pyrrolidin-2-yl]-1H-Imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromphenyl)-2-[(2S)-Pyrrolidin-2-yl]-1H-Imidazol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde bei der Untersuchung von Enzymmechanismen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Bromphenyl)-2-[(2S)-Pyrrolidin-2-yl]-1H-Imidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Bromphenylgruppe kann die Bindung an hydrophobe Taschen erleichtern, während der Imidazolring an Wasserstoffbrückenbindungen und Koordination mit Metallionen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Bromphenyl 4-Brombenzoat: Bekannt für seine elastischen, spröden und plastischen Eigenschaften.

5-(4-Bromphenyl)isoxazol: Wird als pharmazeutischer Wirkstoff verwendet.

3-(3-Bromphenyl)propionsäure: Wird bei der Synthese von Phthalocyaninen und Phthalocyanin-Fullerendyade verwendet.

Einzigartigkeit

5-(4-Bromphenyl)-2-[(2S)-Pyrrolidin-2-yl]-1H-Imidazol zeichnet sich durch seine einzigartige Kombination aus einer Bromphenylgruppe, einer Pyrrolidinylgruppe und einem Imidazolring aus. Diese Struktur bietet eine vielseitige Plattform für verschiedene chemische Modifikationen und Anwendungen, wodurch sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und industriellen Prozessen wird.

Eigenschaften

Molekularformel |

C13H16BrCl2N3 |

|---|---|

Molekulargewicht |

365.1 g/mol |

IUPAC-Name |

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |

InChI |

InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H/t11-;;/m0../s1 |

InChI-Schlüssel |

NYNXQXLXROQQKP-IDMXKUIJSA-N |

Isomerische SMILES |

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |

Kanonische SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

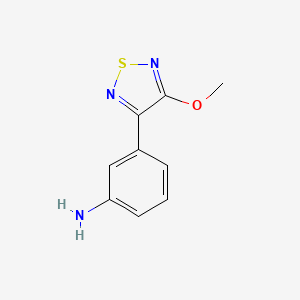

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)